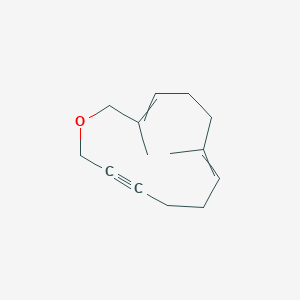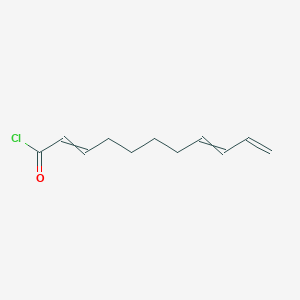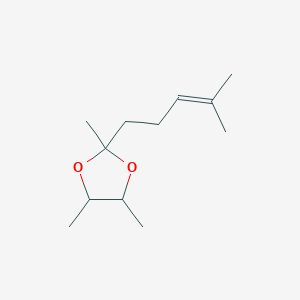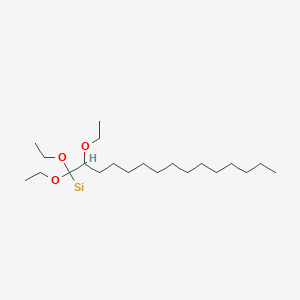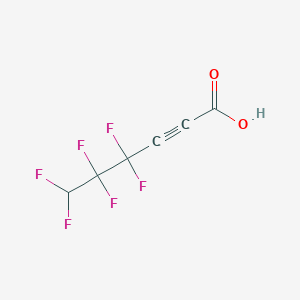
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid is a fluorinated organic compound with the molecular formula C6H2F6O2. This compound is characterized by the presence of six fluorine atoms and a triple bond within its structure, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to achieve the desired fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6-Hexafluorohex-2-ynoic acid exerts its effects involves interactions with molecular targets through its fluorinated and alkyne functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6-Hexafluorohexanoic acid: Similar in structure but lacks the triple bond.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Contains more fluorine atoms and hydroxyl groups instead of a carboxylic acid group.
Uniqueness
4,4,5,5,6,6-Hexafluorohex-2-ynoic acid is unique due to the presence of both multiple fluorine atoms and a triple bond, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
110680-66-5 |
|---|---|
Molecular Formula |
C6H2F6O2 |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
4,4,5,5,6,6-hexafluorohex-2-ynoic acid |
InChI |
InChI=1S/C6H2F6O2/c7-4(8)6(11,12)5(9,10)2-1-3(13)14/h4H,(H,13,14) |
InChI Key |
PJOMFELBFMPOEI-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(C(C(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


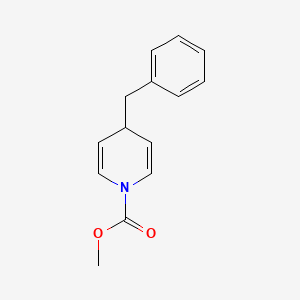
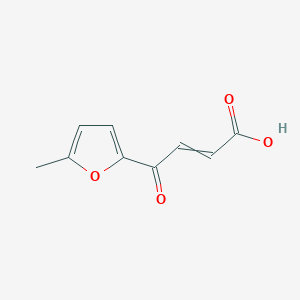
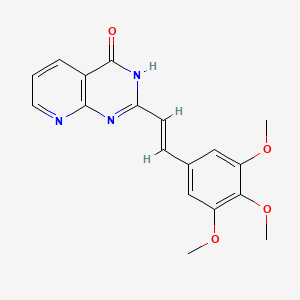
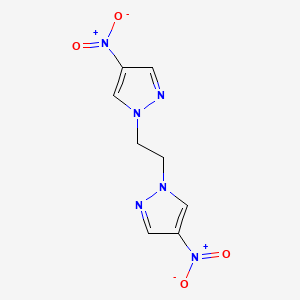
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
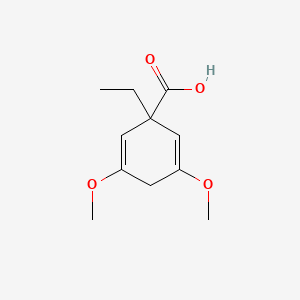
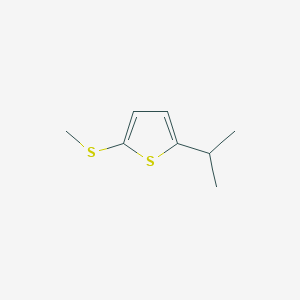
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)
